2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine
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Overview
Description
2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine is a chemical compound that features a pyrazole ring substituted with a chloro and cyclopropyl group
Preparation Methods
The synthesis of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with acetylenic ketones, resulting in the formation of pyrazoles.
Substitution reactions: The chloro and cyclopropyl groups are introduced through substitution reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agricultural Chemistry: This compound serves as an intermediate in the synthesis of fungicides and herbicides.
Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their antiviral, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
2-(4-Chloro-3-cyclopropyl-1H-pyrazol-1-yl)ethan-1-amine can be compared with other pyrazole derivatives:
2-(1-(3-Chloro-4-cyanophenyl)-1H-pyrazol-3-yl)benzonitrile: This compound also features a pyrazole ring but with different substituents, leading to distinct biological activities.
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: This compound is used as an intermediate in the synthesis of agricultural fungicides, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H12ClN3 |
---|---|
Molecular Weight |
185.65 g/mol |
IUPAC Name |
2-(4-chloro-3-cyclopropylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C8H12ClN3/c9-7-5-12(4-3-10)11-8(7)6-1-2-6/h5-6H,1-4,10H2 |
InChI Key |
XHWMKSMACVSFSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN(C=C2Cl)CCN |
Origin of Product |
United States |
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